molecular formula C12H11NO2 B2992918 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one CAS No. 139927-26-7

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one

Cat. No.: B2992918
CAS No.: 139927-26-7
M. Wt: 201.225
InChI Key: IUQMLSKLAUMFEM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one is a fused heterocyclic compound featuring a furan ring annulated to an indole scaffold. Its structure includes a lactone moiety (1-one) and two methyl groups at the 3-position of the dihydrofuran ring. This compound is synthesized via Co(III)-catalyzed C-H coupling and lactonization, achieving yields up to 73% under optimized conditions (80°C, 3:1 reactant ratio in THF) . The lactonization step terminates the reaction, highlighting its role in stabilizing the fused-ring system .

Properties

IUPAC Name

3,3-dimethyl-4H-furo[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)10-9(11(14)15-12)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMLSKLAUMFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with dihydrofuran in the presence of a catalyst such as p-toluenesulfonic acid in toluene . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Furo[3,4-b]indol-1-one vs. Pyrido[3,4-b]indol-1-one :
    • Furo derivatives (e.g., 3,3-dimethyl compound) contain an oxygen atom in the fused ring, enhancing electrophilicity at the lactone carbonyl.
    • Pyrido derivatives (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one) replace oxygen with nitrogen, enabling hydrogen bonding and broader alkaloid-like bioactivity (e.g., β-carboline natural products) .
Compound Name Core Structure Key Substituents Biological Activity
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one Furoindolone 3,3-dimethyl Under investigation
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one Pyridoindolone None Precursor for rutaecarpine
7,8-Dichloro-3,3-dimethyl-pyrido[3,4-b]indol-1-one Pyridoindolone 7,8-dichloro, 3,3-dimethyl GABAA receptor modulation
8-Fluoro-5-(4-fluorobenzyl)-pyrimido[5,4-b]indol-4-one Pyrimidoindolone 8-fluoro, 5-(4-fluorobenzyl) Hepatitis B virus inhibition

Substituent Effects

  • Halogens : Chlorine atoms in 7,8-dichloro-pyridoindolone enhance binding to GABAA receptors via halogen-π interactions .
  • Benzyl/pyrrolidinyl groups : In SL651498 (6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-pyridol[3,4-b]indol-1-one), these groups confer selectivity for α2/α3 GABAA subunits, reducing sedative side effects .

Key Research Findings

Synthetic Efficiency : Co(III)-catalyzed methods for furoindolones achieve higher yields (73%) than Pd-catalyzed routes (variable selectivity) .

Bioactivity vs. Structure: Oxygen in furoindolones vs. nitrogen in pyridoindolones alters electronic properties, impacting receptor binding . Chlorine substituents in pyridoindolones enhance GABAA affinity by 10-fold compared to non-halogenated analogues .

Therapeutic Potential: SL651498’s α2/α3 selectivity highlights the importance of substituent positioning for reducing benzodiazepine-like side effects .

Biological Activity

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one (CAS No. 139927-26-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its anticancer properties, pharmacokinetics, and mechanisms of action.

The molecular formula of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. Key properties include:

PropertyValue
Boiling PointNot specified
Solubility0.281 mg/ml
Lipinski's Rule0.0 (Drug-like)
Log P (octanol-water)2.32
BBB PermeantYes
CYP InhibitionCYP1A2 inhibitor

These properties suggest that the compound has favorable characteristics for drug development, such as high bioavailability and the ability to cross the blood-brain barrier .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Exhibited an IC₅₀ value of approximately 2.6 μM.
  • K562 Leukemia Cells : Demonstrated potent cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study: Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and enzymes associated with tumor growth and metastasis. For example, it has been noted to inhibit Axl kinase activity, which is crucial in cancer cell proliferation and migration .

Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one may possess anti-inflammatory and neuroprotective effects. These activities are believed to stem from its ability to modulate inflammatory pathways and protect neuronal cells from oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one indicates good absorption and distribution characteristics:

  • GI Absorption : High
  • Skin Permeation : Log Kp = -6.04 cm/s
  • Bioavailability Score : 0.55

These parameters suggest that the compound can be effectively absorbed in the gastrointestinal tract and may have favorable transdermal delivery potential .

Q & A

Q. What are the most efficient catalytic strategies for synthesizing 3,3-dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one?

Palladium-catalyzed sequential processes are widely used. A key method involves cyclization of 2-(hydroxypropyn-1-yl)anilines to form the indole core, followed by carbon monoxide insertion and lactone ring annulation. This single-step process generates two fused heterocycles and three bonds (C-N, C-C, C-O) with high atom economy. Optimization requires precise control of CO pressure and catalyst loading (e.g., Pd(OAc)₂ with Fe(CO)₅ as a CO source) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for 3,3-dimethyl derivatives are limited, structurally related indolones (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one) exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Immediate washing after skin/eye contact (soap/water for 15+ minutes).
  • Conducting reactions in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can researchers address selectivity challenges in carbonylative cyclization reactions for furoindolone synthesis?

Byproduct formation (e.g., aniline derivatives) and incomplete substrate conversion are common issues. Strategies include:

  • Catalyst screening : Ru₃(CO)₁₂ or Rh₆(CO)₁₆ may improve selectivity over Fe(CO)₅ .
  • Acid additives : Camphorsulfonic acid (CSA) promotes 5-exo-trig cyclization, favoring dihydrofuroindole formation (Table 1).
  • Temperature control : Reactions at 110°C enhance yield by minimizing side pathways .

Table 1. Catalyst and Acid Effects on Cyclization Efficiency

Catalyst/AdditiveYield (%)Selectivity (Main Product)
Fe(CO)₅45Low (mixed byproducts)
Ru₃(CO)₁₂62Moderate (target + traces)
CSA (acid additive)68High (dihydrofuroindole)

Q. What methodologies enable functionalization of the furoindolone core for structure-activity relationship (SAR) studies?

Hydroxylation and alkylation at specific positions (e.g., C6 or C7) are critical for bioactivity modulation. Techniques include:

  • Electrophilic substitution : Introduce hydroxy/methoxy groups using directed metalation (e.g., LDA at -78°C) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to append aryl/heteroaryl groups at the indole C4 position .
  • Reductive amination : Attach aminoalkyl chains to the lactone oxygen for solubility or targeting (e.g., 2-(3-piperazinylpropyl) derivatives) .

Q. How do structural analogs (e.g., hydroxylated derivatives) influence pharmacological activity?

Hydroxy substitutions significantly alter bioactivity. For example:

  • 6-Hydroxy derivative (CAS 51085-95-1): Displays enhanced binding to GABAₐ receptors, mimicking anxiolytic effects of benzodiazepines .
  • 7-Methoxy derivative (CAS 17952-87-3): Increased metabolic stability in hepatic microsomal assays due to reduced oxidative degradation . These modifications are guided by computational docking and in vitro screening .

Methodological Recommendations

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate dihydrofuroindoles from unreacted anilines .
  • Analytical validation : Confirm regiochemistry via NOESY NMR (e.g., distinguishing C6 vs. C7 substitution) .
  • Scale-up : Replace Fe(CO)₅ with safer CO sources (e.g., Mo(CO)₆) for large-scale reactions .

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